

A Technical Guide to Commercial Irbesartan-d6 for Research Applications

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Compound of Interest

Compound Name: *Irbesartan-d6*

Cat. No.: *B12392479*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Irbesartan-d6** for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled internal standard for quantitative bioanalysis. This document outlines key specifications from various suppliers, details a synthesized experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides visual workflows to guide supplier selection and experimental setup.

Commercial Supplier Landscape for Irbesartan-d6

Irbesartan-d6 is a deuterated analog of Irbesartan, an angiotensin II receptor antagonist. Its primary application in research is as an internal standard for the accurate quantification of Irbesartan in biological matrices such as plasma and urine. The stability and mass shift provided by the deuterium labels make it an ideal tool for mass spectrometry-based assays. Several chemical suppliers offer **Irbesartan-d6** for research use. The following table summarizes key quantitative data from a selection of these suppliers. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Isotopic Enrichment
LGC Standards	Irbesartan-d6	2375621-21-7	C ₂₅ H ₂₂ D ₆ N ₆ O	>95% (HPLC) [1]	Not specified
Cayman Chemical	Irbesartan-d4	1216883-23-6	C ₂₅ H ₂₄ D ₄ N ₆ O	≥98% (Irbesartan)	≥99% deuterated forms (d1-d4); ≤1% d0[2]
MedchemExpress	Irbesartan-d6	HY-B0202S1	C ₂₅ H ₂₂ D ₆ N ₆ O	Not specified	Not specified
Toronto Research Chemicals (TRC)	Irbesartan-d6	Not specified	C ₂₅ H ₂₂ D ₆ N ₆ O	Not specified	Not specified
Santa Cruz Biotechnology	Irbesartan	138402-11-6	C ₂₅ H ₂₈ N ₆ O	Not specified	Not applicable (unlabeled)

Note: Data is compiled from publicly available information and may not reflect the most current specifications. Direct inquiry with the supplier is recommended.

Synthesized Experimental Protocol: Quantification of Irbesartan in Human Plasma using Irbesartan-d6 by LC-MS/MS

The following protocol is a synthesized methodology based on several validated LC-MS/MS methods reported in the scientific literature for the determination of Irbesartan in human plasma.[3][4][5] **Irbesartan-d6** serves as the internal standard (IS) to ensure accuracy and precision.

1. Materials and Reagents

- Irbesartan reference standard
- **Irbesartan-d6** (Internal Standard)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Water (ultrapure, e.g., Milli-Q)
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents. [\[6\]](#)

2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Irbesartan and **Irbesartan-d6** in methanol to prepare individual stock solutions.
- Working Standard Solutions: Serially dilute the Irbesartan stock solution with a methanol/water mixture (e.g., 50:50 v/v) to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Working Solution: Dilute the **Irbesartan-d6** stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation Method)

- To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the **Irbesartan-d6** internal standard working solution and vortex briefly.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.

- Vortex the mixture for 1 minute.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

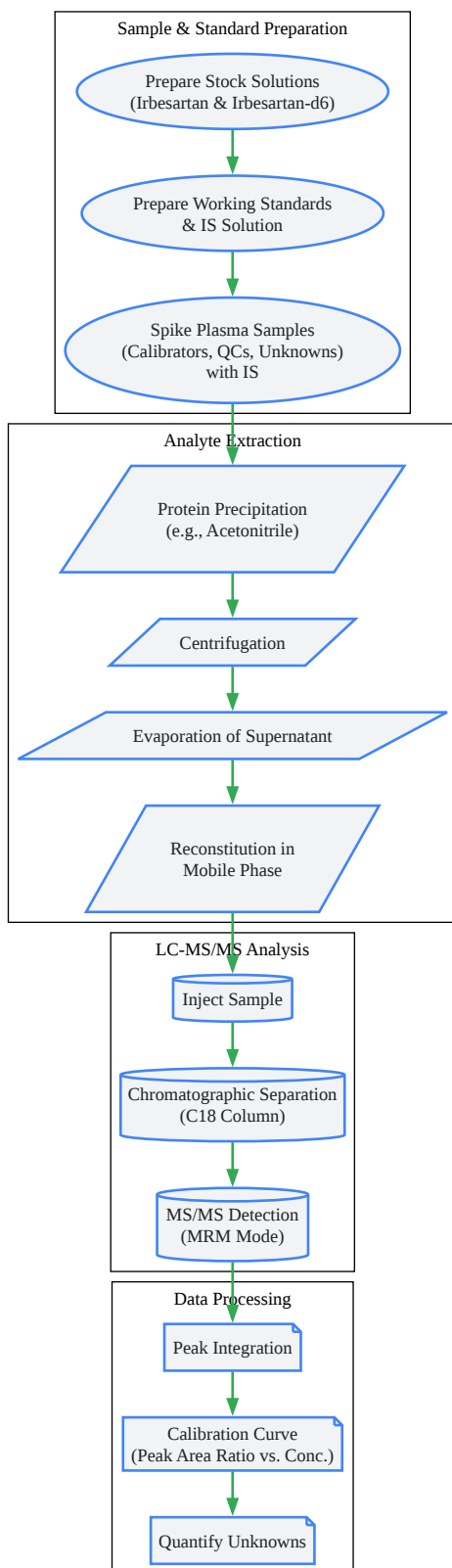
- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., Hypersil GOLD 5 µm, 100 x 4.6 mm).^[5]
 - Mobile Phase: A gradient or isocratic mixture of (A) 2 mM ammonium formate in water with 0.1% formic acid and (B) acetonitrile.^[5]
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Irbesartan: m/z 429.2 → 207.1
 - **Irbesartan-d6**: m/z 435.2 → 213.1 (Note: The exact m/z will depend on the deuteration pattern of the specific **Irbesartan-d6** used).
 - Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Irbesartan to **Irbesartan-d6** against the nominal concentration of the calibration standards.
- Use a weighted linear regression model to fit the data.
- Determine the concentration of Irbesartan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Decision Processes

To aid researchers, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a logical approach to selecting a commercial supplier for **Irbesartan-d6**.



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